molecular formula C19H19NO4 B3017850 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797140-39-6

1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B3017850
CAS RN: 1797140-39-6
M. Wt: 325.364
InChI Key: NVDCBCQFFGKWHZ-UHFFFAOYSA-N
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Description

The compound "1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" is a spirocyclic compound that is part of a broader class of spiro[isobenzofuran-1,3'-piperidines]. These compounds have been studied for their potential as central nervous system agents due to their structural similarities with known antidepressants and neuroleptics . The spirocyclic framework is characterized by the fusion of two rings through a single carbon atom, which in this case involves an isobenzofuran and a piperidine ring.

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves the formation of the isobenzofuran moiety followed by the introduction of the piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds have been synthesized to explore the effects of different substituents on biological activity, with a focus on central nervous system depressant effects .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is significant for their biological activity. The presence of the spiro[isobenzofuran-1,3'-piperidin] core is essential for the activity, as modifications to this moiety can significantly alter the compound's pharmacological profile . The stereochemistry of these compounds, such as the cis or trans orientation of substituents, can also influence their biological effects .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions depending on their functional groups. For instance, the spiro[isobenzofuran-1,3'-piperidin] derivatives can be modified by introducing different substituents at the nitrogen atom or by altering the substituents on the isobenzofuran ring to modulate their activity . The reactivity of these compounds can be exploited to synthesize a wide range of analogues with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, such as solubility, stability, and reactivity, are crucial for their potential therapeutic application. These properties are influenced by the compound's molecular structure and substituents. For example, the introduction of a cyclobutyl group and a piperidyloxy substituent in spiro[benzopyran-2,4'-piperidine] derivatives has been shown to affect their affinity for histamine-3 receptors and their metabolic stability . Similarly, the presence of a cyano group in position 3 of the spirocycle has been associated with high sigma receptor affinity and selectivity .

Scientific Research Applications

Sigma Receptor Ligands

Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives have been synthesized and evaluated for their binding properties to sigma receptors. These compounds, including related benzofuran and benzopyran derivatives, exhibit significant affinity for sigma 2 binding sites, with subnanomolar range affinity observed for some. The structural factors governing sigma 1/sigma 2 affinity and selectivity within this class have been explored, highlighting the importance of N-substituents for affinity and selectivity. These findings indicate the potential use of these compounds in designing selective sigma receptor ligands, which could have implications for the development of new therapeutic agents (E. Moltzen, J. Perregaard, E. Meier, 1995; C. Maier, B. Wünsch, 2002).

Potential Central Nervous System Agents

Several studies have focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. These compounds have been evaluated for their biological activities, such as antitetrabenazine activity, which is a property of most antidepressants. The research indicates that certain derivatives exert significant antitetrabenazine activity, suggesting their potential as CNS agents. This line of research opens avenues for the development of novel antidepressants and other CNS-related therapeutic agents (L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981; Victor J. Bauer, Brian J. Duffy, David Hoffman, Solomon S. Klioze, R. Kosley, A. Mcfadden, Lawrence L. Martin, Helen H. Ong, H. Geyer, 1976).

Other Therapeutic Areas

The structural uniqueness of spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives lends them to exploration in various therapeutic areas beyond CNS agents and sigma receptor ligands. For instance, their potential as neurokinin receptor antagonists, histamine H3 receptor inverse agonists, and in the synthesis of novel compounds with spirocyclic oxygen-containing rigid skeleton structures for various biological applications. These diverse applications underscore the compound's versatility in drug development and therapeutic interventions (H. Kubota, M. Fujii, K. Ikeda, M. Takeuchi, T. Shibanuma, Y. Isomura, 1998; M. Jitsuoka, Daisuke Tsukahara, Sayaka Ito, Takeshi Tanaka, N. Takenaga, S. Tokita, N. Sato, 2008).

Safety and Hazards

The compound “2,5-Dimethylfuran-3-carbonyl chloride” is classified as a flammable liquid (Category 4), skin corrosive (Category 1B), and causes serious eye damage (Category 1). It has a hazard statement of H227 (Combustible liquid) and H314 (Causes severe skin burns and eye damage) .

properties

IUPAC Name

1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-10-15(13(2)23-12)17(21)20-9-5-8-19(11-20)16-7-4-3-6-14(16)18(22)24-19/h3-4,6-7,10H,5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCBCQFFGKWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

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